
3-(4-bromophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the triazole ring using bromobenzene derivatives.
Attachment of the Tetrahydropyran Group: This can be done through a nucleophilic substitution reaction where the tetrahydropyran group is attached to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
3-(4-bromophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, 3-(4-bromophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as an antifungal or antibacterial agent. Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar uses.
Industry
In industry, this compound can be used in the production of polymers and advanced materials. Its unique structure can impart desirable properties such as thermal stability and chemical resistance to the final products.
作用机制
The mechanism of action of 3-(4-bromophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
1-(4-bromophenyl)-1H-1,2,4-triazole: Lacks the tetrahydropyran group, making it less versatile in certain applications.
3-(4-chlorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-(4-bromophenyl)-1H-1,2,4-triazole: Lacks the tetrahydropyran group, making it less complex and potentially less effective in certain applications.
Uniqueness
The uniqueness of 3-(4-bromophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole lies in its combination of the bromophenyl group and the tetrahydropyran group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H14BrN3O |
|---|---|
分子量 |
308.17 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-1-(oxan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C13H14BrN3O/c14-11-6-4-10(5-7-11)13-15-9-17(16-13)12-3-1-2-8-18-12/h4-7,9,12H,1-3,8H2 |
InChI 键 |
PICQHMDVYDMUET-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C=NC(=N2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


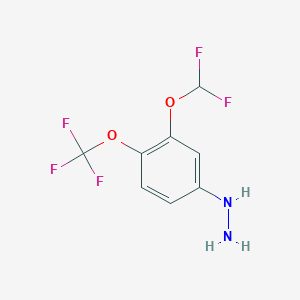
![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)


![4-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14067025.png)
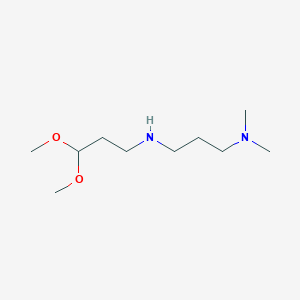
![N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide](/img/structure/B14067042.png)
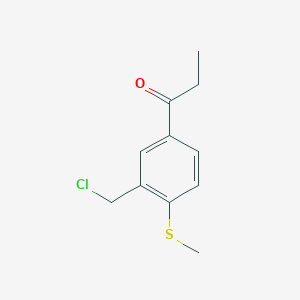
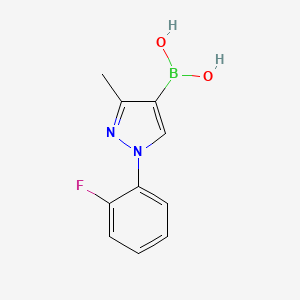
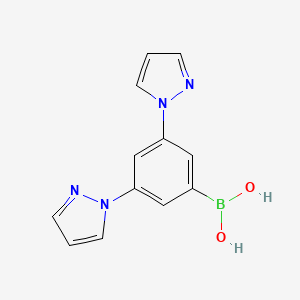

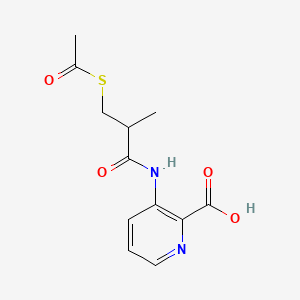

![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)
